4-Bromo-2-formylthiazole
Overview
Description
4-Bromo-2-formylthiazole: is an organic compound with the molecular formula C4H2BrNOS . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 4-position and a formyl group at the 2-position makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-formylthiazole can be synthesized through several methods. One common approach involves the bromination of 2-formylthiazole. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-formylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: 4-Bromo-2-thiazolecarboxylic acid.
Reduction: 4-Bromo-2-hydroxymethylthiazole.
Scientific Research Applications
Chemistry: 4-Bromo-2-formylthiazole is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylthiazole is largely dependent on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These reactive sites allow the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
- 4-Bromo-1,3-thiazole-2-carbaldehyde
- 4-Bromo-2-methylthiazole
- 4-Bromo-2-thiazolecarboxylic acid
- 4-Bromo-2-hydroxymethylthiazole
Uniqueness: 4-Bromo-2-formylthiazole is unique due to the presence of both a bromine atom and a formyl group on the thiazole ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-3-2-8-4(1-7)6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUXMFGFGCJNGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376797 | |
Record name | 4-Bromo-2-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167366-05-4 | |
Record name | 4-Bromo-2-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromothiazole-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-bromo-2-formylthiazole in the synthesis of the PET radioligand precursor?
A1: this compound serves as a crucial starting point in the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a direct precursor to the PET radioligand [18F]SP203 [, ]. Its structure allows for a series of modifications, ultimately leading to the desired target molecule. This specific synthesis highlights the importance of this compound as a building block in organic chemistry, particularly for developing radiolabeled compounds used in medical imaging.
Q2: How does the five-step synthesis using this compound improve upon previous methods for producing the [18F]SP203 precursor?
A2: The research emphasizes that the new five-step synthetic route employing this compound offers an improved method for obtaining the [18F]SP203 precursor [, ]. Although the specific improvements are not explicitly detailed, the mention of a "new synthon" and achieving a 56% overall yield suggests advantages over previous methods. These advantages could include increased yield, reduced number of steps, easier purification, milder reaction conditions, or the use of less expensive reagents. Further investigation into the cited research would be needed to clarify the specific improvements achieved.
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